molecular formula C20H19N5O B7031659 N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide

Cat. No.: B7031659
M. Wt: 345.4 g/mol
InChI Key: DRRNVOBYSBTLGM-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-15-7-2-3-8-16(15)13-25-18-10-5-4-9-17(18)22-20(25)23-19(26)14-24-12-6-11-21-24/h2-12H,13-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNVOBYSBTLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives .

Scientific Research Applications

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with various enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Albendazole: Another anthelmintic used for similar purposes as thiabendazole.

    Mebendazole: Used to treat a variety of parasitic worm infections.

Uniqueness

N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-pyrazol-1-ylacetamide is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives. These modifications can lead to improved pharmacokinetic properties and reduced side effects .

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